molecular formula C15H14O3 B1346898 4-Methoxybenzoin CAS No. 4254-17-5

4-Methoxybenzoin

Cat. No. B1346898
CAS RN: 4254-17-5
M. Wt: 242.27 g/mol
InChI Key: PVSFIFPJPUEHPO-UHFFFAOYSA-N
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Patent
US05071988

Procedure details

To a solution of KCN (5 g) in water (35 mL) is added 4-methoxybenzaldehyde (27.2 g, 0.2 mole), benzaldehyde (21.2 g, 0.2 mole) and 95% ethanol (70 mL). The mixture is refluxed under nitrogen for 4.5 hours and the ethanol removed in vacuo. Water (200 mL) is added to the residue and then distilled off at reduced pressure (to remove remaining unreacted bezaldehyde). The procedure is repeated twice and the residual water azeotroped with ethanol. The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2) to yield a light yellow solid (20.1 g, 41.5%), m.p. 99°-101° C.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
41.5%

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(O)C>O>[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]([CH:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[OH:21])=[O:11])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
27.2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo
ADDITION
Type
ADDITION
Details
Water (200 mL) is added to the residue
DISTILLATION
Type
DISTILLATION
Details
distilled off at reduced pressure (to remove remaining unreacted bezaldehyde)
CUSTOM
Type
CUSTOM
Details
the residual water azeotroped with ethanol
CUSTOM
Type
CUSTOM
Details
The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 41.5%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.